2,6-Dimethoxy-4-(dichloromethyl)pyridine
Description
2,6-Dimethoxy-4-(dichloromethyl)pyridine is a halogenated pyridine derivative characterized by methoxy (-OCH₃) groups at the 2- and 6-positions and a dichloromethyl (-CHCl₂) substituent at the 4-position. The methoxy groups are electron-donating via resonance, while the dichloromethyl group is electron-withdrawing due to the electronegativity of chlorine atoms.
Properties
Molecular Formula |
C8H9Cl2NO2 |
|---|---|
Molecular Weight |
222.07 g/mol |
IUPAC Name |
4-(dichloromethyl)-2,6-dimethoxypyridine |
InChI |
InChI=1S/C8H9Cl2NO2/c1-12-6-3-5(8(9)10)4-7(11-6)13-2/h3-4,8H,1-2H3 |
InChI Key |
HVIDZLBMXUPNLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)C(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Analysis
Table 2: Comparative Reactivity and Solubility
| Compound | Reactivity (Nucleophilic Substitution) | Solubility in Water | Stability in Acidic Conditions |
|---|---|---|---|
| This compound | Moderate (activated by -CHCl₂) | Low | High (methoxy groups stabilize) |
| 2,6-Dichloro-4-(chloromethyl)pyridine | High (Cl substituents activate) | Very low | Moderate |
| 2,6-Dihydroxy-4-methyl-pyridine | Low (OH groups deactivate ring) | High | Low (prone to protonation) |
Key Observations:
Electronic Effects : Methoxy groups enhance ring stability, while dichloromethyl groups create electrophilic sites for functionalization.
Biological Relevance : Dichloromethyl-substituted heterocycles show promise in anticancer applications, warranting further study of the target compound .
Synthetic Utility : Chlorinated pyridines (e.g., 2,6-dichloro-4-(chloromethyl)pyridine) are preferred for cross-coupling reactions, whereas methoxy-substituted derivatives may require harsher conditions .
Preparation Methods
Oxidation of 2,6-Lutidine
Potassium permanganate oxidizes methyl groups to carboxylic acids via a radical mechanism. The reaction proceeds through:
-
Hydrogen abstraction from the methyl group, forming a benzyl radical.
-
Oxygen insertion from MnO₄⁻, generating a dihydroxymanganese intermediate.
Key Factor : Maintaining pH 3–4 during workup prevents decarboxylation and ensures product stability.
Borohydride Reduction of Esters
NaBH₄ reduces esters to alcohols via a two-step process:
-
Nucleophilic attack by BH₄⁻ at the carbonyl carbon.
-
Proton transfer and elimination of the alkoxide, yielding the alcohol.
-
Role of Lewis Acids : Aluminum chloride (AlCl₃) enhances reactivity by coordinating to the ester carbonyl, polarizing the C=O bond.
Comparative Analysis of Synthetic Pathways
| Parameter | Oxidation-Reduction-Chlorination | Direct Chlorination |
|---|---|---|
| Starting Material Cost | Low (2,6-lutidine: $50–80/kg) | High (specialty diols) |
| Step Count | 4–5 | 2–3 |
| Overall Yield | 60–70% | 40–50% |
| Purity Challenges | Byproducts from incomplete oxidation | Over-chlorination |
| Scalability | Industrial-friendly | Limited by radical conditions |
Advanced Modifications and Catalytic Innovations
Q & A
Q. What are the optimal synthetic routes for 2,6-Dimethoxy-4-(dichloromethyl)pyridine, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis typically involves functionalizing pyridine derivatives through chlorination and methoxylation. Key steps include:
- Mitsunobu Reaction : For introducing methoxy groups at the 2,6-positions, as demonstrated in analogous pyridine derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
- Chloromethylation : Introducing the dichloromethyl group at position 4 via electrophilic substitution, using reagents like benzal chloride (α,α-dichlorotoluene) under controlled conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product (>95%) .
Optimization Tips : - Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of intermediates.
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/EtOAc 3:1) and adjust stoichiometry (1.2–1.5 equivalents of chlorinating agents) .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
Q. What are the stability considerations for storing this compound under laboratory conditions?
Methodological Answer:
- Storage Conditions :
- Stability Tests :
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?
Methodological Answer:
Q. What strategies are recommended for resolving contradictions between experimental data and computational models in the study of this compound?
Methodological Answer:
Q. How does the dichloromethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions, and what mechanistic insights have been gained?
Methodological Answer:
Q. What methodological approaches are used to investigate the structure-activity relationships (SAR) of derivatives of this compound in biological systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
